molecular formula C16H10Cl2N4S B10869723 3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10869723
M. Wt: 361.2 g/mol
InChI Key: WJUOWQZNJGKCDE-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and methylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 2-methylphenylthiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and disruption of cellular processes in microorganisms. Molecular docking studies have shown that this compound binds strongly to the active sites of enzymes such as DNA gyrase and topoisomerase, leading to the inhibition of DNA replication and cell division . Additionally, it induces oxidative stress in microbial cells, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole

Uniqueness

3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of dichlorophenyl and methylphenyl substituents, which enhance its biological activity and specificity. This compound exhibits higher antimicrobial activity compared to its analogs, making it a promising candidate for further development .

Properties

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4S/c1-9-4-2-3-5-11(9)15-21-22-14(19-20-16(22)23-15)12-7-6-10(17)8-13(12)18/h2-8H,1H3

InChI Key

WJUOWQZNJGKCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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